Tiquizium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

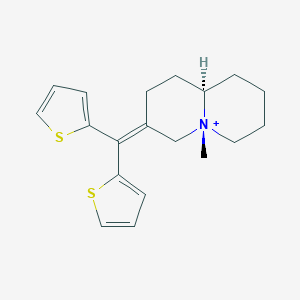

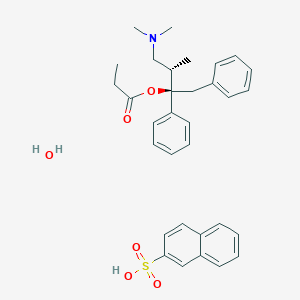

Le bromure de tiquizium est un sel de bromure organique de this compound, connu pour ses propriétés antispasmodiques. Il est principalement utilisé pour traiter les convulsions et l'hypermobilité dans des affections telles que la gastrite, les ulcères gastriques, les ulcères duodénaux, l'entérite, le syndrome du côlon irritable, la maladie de la vésicule biliaire, les maladies des voies biliaires et la lithiase urinaire .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le bromure de tiquizium est synthétisé par une série de réactions chimiques impliquant des dérivés du thiophène. La synthèse implique généralement la formation d'un sel d'ammonium quaternaire, qui est obtenu en faisant réagir un dérivé du thiophène avec un agent alkylant approprié dans des conditions contrôlées .

Méthodes de production industrielle

La production industrielle de bromure de this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le procédé comprend l'utilisation de techniques de pointe telles que les réacteurs à écoulement continu et les systèmes automatisés pour maintenir une qualité et une efficacité constantes .

Analyse Des Réactions Chimiques

Types de réactions

Le bromure de tiquizium subit diverses réactions chimiques, notamment :

Oxydation : Implique l'ajout d'oxygène ou l'élimination d'hydrogène.

Réduction : Implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que le borohydrure de sodium et divers agents alkylants pour les réactions de substitution. Les réactions sont généralement effectuées dans des conditions de température et de pression contrôlées pour garantir le résultat souhaité .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du bromure de this compound, qui sont utilisés dans différentes applications thérapeutiques .

Applications de la recherche scientifique

Le bromure de this compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude des sels d'ammonium quaternaires et de leur réactivité.

Biologie : Étudié pour ses effets sur les processus cellulaires et les interactions avec les molécules biologiques.

Médecine : Utilisé dans le traitement des troubles gastro-intestinaux et étudié pour son potentiel dans le traitement d'autres affections impliquant des spasmes musculaires lisses.

Industrie : Employé dans la synthèse d'autres composés pharmaceutiques et comme étalon de référence en chimie analytique

Mécanisme d'action

Le bromure de this compound exerce ses effets par ses propriétés anticholinergiques, en bloquant spécifiquement les récepteurs muscariniques. Ces récepteurs sont un type de récepteur de l'acétylcholine présents dans diverses parties du corps, notamment les muscles lisses du tractus gastro-intestinal. En inhibant l'action de l'acétylcholine sur ces récepteurs, le bromure de this compound réduit les contractions et les spasmes musculaires, procurant un soulagement symptomatique de la douleur, des ballonnements et des troubles du transit intestinal .

Applications De Recherche Scientifique

Tiquizium bromide has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in the study of quaternary ammonium salts and their reactivity.

Biology: Investigated for its effects on cellular processes and interactions with biological molecules.

Medicine: Used in the treatment of gastrointestinal disorders and studied for its potential in treating other conditions involving smooth muscle spasms.

Industry: Employed in the synthesis of other pharmaceutical compounds and as a reference standard in analytical chemistry

Mécanisme D'action

Tiquizium bromide exerts its effects through its anticholinergic properties, specifically by blocking muscarinic receptors. These receptors are a type of acetylcholine receptor found in various parts of the body, including the smooth muscles of the gastrointestinal tract. By inhibiting the action of acetylcholine on these receptors, this compound bromide reduces muscle contractions and spasms, providing symptomatic relief from pain, bloating, and disturbances in bowel habits .

Comparaison Avec Des Composés Similaires

Composés similaires

Tinoridine : Connu pour ses propriétés anti-inflammatoires.

Acide tiaprofènique : Utilisé comme anti-inflammatoire.

Ténidap : Un médicament anti-inflammatoire.

Ziléuton : Utilisé pour ses effets anti-inflammatoires.

Unicité du bromure de tiquizium

Le bromure de this compound est unique en raison de son action spécifique sur les récepteurs muscariniques, ce qui le rend particulièrement efficace dans le traitement des troubles gastro-intestinaux impliquant des spasmes musculaires lisses. Sa combinaison de propriétés antispasmodiques et anti-ulcéreuses le distingue des autres composés similaires .

Propriétés

Numéro CAS |

149755-23-7 |

|---|---|

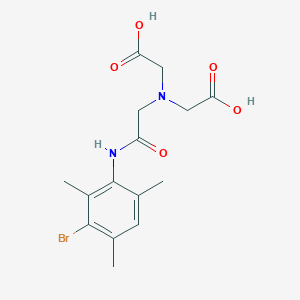

Formule moléculaire |

C19H24NS2+ |

Poids moléculaire |

330.5 g/mol |

Nom IUPAC |

(5R,9aR)-7-(dithiophen-2-ylmethylidene)-5-methyl-1,2,3,4,6,8,9,9a-octahydroquinolizin-5-ium |

InChI |

InChI=1S/C19H24NS2/c1-20-11-3-2-6-16(20)10-9-15(14-20)19(17-7-4-12-21-17)18-8-5-13-22-18/h4-5,7-8,12-13,16H,2-3,6,9-11,14H2,1H3/q+1/t16-,20-/m1/s1 |

Clé InChI |

ZGSDGGRVFIYKKE-OXQOHEQNSA-N |

SMILES |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

SMILES isomérique |

C[N@+]12CCCC[C@@H]1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

SMILES canonique |

C[N+]12CCCCC1CCC(=C(C3=CC=CS3)C4=CC=CS4)C2 |

Key on ui other cas no. |

149755-23-7 |

Synonymes |

2H-Quinolizinium, 3-(di-2-thienylmethylene)octahydro-5-methyl-, trans- (9CI) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[2-Acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B129104.png)

![4-[3-[2-(dihexylamino)-2-oxoethyl]-2-(4-fluorophenyl)indole-1-carbonyl]phthalic acid](/img/structure/B129127.png)